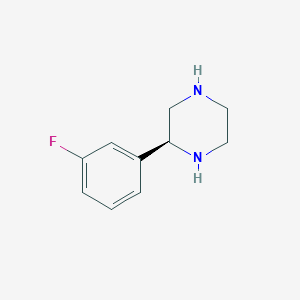

(2S)-2-(3-fluorophenyl)piperazine

Description

BenchChem offers high-quality (2S)-2-(3-fluorophenyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S)-2-(3-fluorophenyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

612507-30-9 |

|---|---|

Molecular Formula |

C10H13FN2 |

Molecular Weight |

180.22 g/mol |

IUPAC Name |

(2S)-2-(3-fluorophenyl)piperazine |

InChI |

InChI=1S/C10H13FN2/c11-9-3-1-2-8(6-9)10-7-12-4-5-13-10/h1-3,6,10,12-13H,4-5,7H2/t10-/m1/s1 |

InChI Key |

AWAUULFUTVPSTI-SNVBAGLBSA-N |

SMILES |

C1CNC(CN1)C2=CC(=CC=C2)F |

Isomeric SMILES |

C1CN[C@H](CN1)C2=CC(=CC=C2)F |

Canonical SMILES |

C1CNC(CN1)C2=CC(=CC=C2)F |

Origin of Product |

United States |

Foundational & Exploratory

Introduction: The Privileged Scaffold in Modern Medicinal Chemistry

An In-Depth Technical Guide to the Pharmacological Profile of 2-Substituted Fluorophenyl Piperazines

The piperazine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs.[1][2][3] Its six-membered heterocyclic structure, with two nitrogen atoms at the 1 and 4 positions, offers a unique combination of conformational flexibility, tunable basicity, and the ability to form multiple non-covalent interactions with biological targets.[1] This versatility has led to its incorporation into drugs targeting a wide array of receptors and enzymes, including antipsychotics, antidepressants, antihistamines, and anticancer agents.[1][2][3]

When combined with a fluorophenyl moiety, particularly with substitution at the 2-position, the resulting scaffold gains enhanced pharmacological properties. The fluorine atom, owing to its high electronegativity and small size, can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity by altering electronic distribution and forming key hydrogen bonds.[4][5] This guide provides a comprehensive technical overview of the pharmacological profile of 2-substituted fluorophenyl piperazines, exploring their synthesis, key receptor interactions, structure-activity relationships (SAR), and the experimental protocols used for their characterization.

Core Synthetic Strategies

The synthesis of 2-fluorophenyl piperazine derivatives typically involves well-established chemical reactions that allow for precise structural modifications. A common and efficient method is the nucleophilic aromatic substitution (SNAr) reaction, where 1,2-difluorobenzene reacts with piperazine. The resulting 1-(2-fluorophenyl)piperazine is a key intermediate that can be further functionalized.[6][7] Another prevalent strategy is the Buchwald-Hartwig amination, which couples an aryl halide (2-fluorobromobenzene) with piperazine using a palladium catalyst. Subsequent reactions, such as reductive amination or amide coupling at the N4 position of the piperazine ring, allow for the introduction of diverse substituents, enabling the exploration of the chemical space and optimization of pharmacological activity.[3][8]

Caption: General synthetic pathways for 2-substituted fluorophenyl piperazines.

Pharmacological Profile: A Multi-Target Scaffold

The 2-fluorophenyl piperazine core is a versatile pharmacophore that interacts with several key G-protein coupled receptors (GPCRs) and transporters, primarily within the central nervous system. Its pharmacological profile is highly dependent on the nature of the substituent at the N4 position of the piperazine ring.

Dopamine Receptor Interactions (D₂/D₃)

A significant number of 2-fluorophenyl piperazine derivatives exhibit high affinity for D₂-like dopamine receptors, particularly the D₂ and D₃ subtypes.[9] These receptors are critical targets for antipsychotic medications. Many compounds in this class act as D₂/D₃ receptor antagonists or weak partial agonists.[10][11] This profile is desirable for atypical antipsychotics, as potent antagonism can alleviate the positive symptoms of schizophrenia, while partial agonism may help mitigate side effects like extrapyramidal symptoms (EPS) and hyperprolactinemia.[9][10] The selectivity for the D₃ versus the D₂ receptor is a key area of research, as D₃-selective antagonists are being investigated for treating substance use disorders and levodopa-induced dyskinesia in Parkinson's disease.[9][11]

| Compound Class | Target(s) | Affinity (Kᵢ) | Functional Activity | Potential Application | Reference(s) |

| Aryl-substituted piperazines | D₂, D₃ | 0.1 - 50 nM | Antagonist / Partial Agonist | Schizophrenia, Bipolar Disorder | [9][10][11] |

| Butyrophenone analogues | D₂, Sigma (σ) | 10 - 200 nM | D₂ Antagonist, σ Ligand | Psychosis | [10] |

Serotonin Receptor Interactions (5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂C)

The serotonergic system is another primary target for this scaffold. Many derivatives show significant affinity for 5-HT₁ₐ and 5-HT₂ₐ receptors.[2][12]

-

5-HT₁ₐ Receptor: Activity at this receptor, often as an agonist or partial agonist, is associated with anxiolytic and antidepressant effects.[12] Combining D₂ antagonism with 5-HT₁ₐ agonism is a common strategy for developing atypical antipsychotics with an improved side-effect profile and efficacy against negative symptoms and cognitive deficits.[2]

-

5-HT₂ₐ Receptor: Antagonism at 5-HT₂ₐ receptors is another hallmark of atypical antipsychotics, believed to reduce the risk of EPS.

-

Serotonin Transporter (SERT): Some 2-fluorophenyl piperazine derivatives have been designed as selective serotonin reuptake inhibitors (SSRIs), forming the basis of antidepressant drugs.[13] The piperazine moiety can be hybridized with pharmacophores known to reverse SSRI-induced side effects, offering a promising avenue for developing improved therapeutics.[13]

| Compound Class | Target(s) | Affinity (Kᵢ / IC₅₀) | Functional Activity | Potential Application | Reference(s) |

| Aryl-substituted piperazines | 5-HT₁ₐ | 14 - 200 nM | Agonist / Partial Agonist | Depression, Anxiety | [12] |

| Phenoxy-ethyl piperazines | SERT | 1.45 - 9.56 µM | Reuptake Inhibitor | Depression | [13] |

| Phenyl-piperazines | 5-HT₂C | Modulatory | Modulator | Depression | [14][15] |

Other Notable Targets

The versatility of the scaffold extends beyond dopamine and serotonin receptors.

-

Sigma (σ) Receptors: Many atypical antipsychotics with a 2-fluorophenyl piperazine core also bind to sigma receptors.[10] While the precise role of sigma receptor modulation is still under investigation, it is thought to contribute to the overall efficacy and reduce the extrapyramidal side effects of these drugs.[10][16]

-

Equilibrative Nucleoside Transporters (ENTs): Certain complex derivatives have been identified as potent inhibitors of ENT1 and ENT2, which are involved in nucleoside synthesis and adenosine signaling.[17][18][19] This activity suggests potential applications in chemotherapy and as regulators of adenosine function.

-

Monoamine Oxidase B (MAO-B): Pyridazinone-containing derivatives have been developed as selective MAO-B inhibitors, which are used in the treatment of Parkinson's disease and depression.[8]

Structure-Activity Relationships (SAR)

The pharmacological profile of 2-substituted fluorophenyl piperazines is governed by intricate structure-activity relationships. Minor structural modifications can dramatically alter receptor affinity, selectivity, and functional activity.

-

The 2-Fluoro Substituent: The presence of the halogen at the ortho (2-position) of the phenyl ring is often crucial for high affinity at multiple targets, including ENT1/ENT2 and androgen receptors.[5][17][18][19] It influences the conformation of the phenyl ring relative to the piperazine, affecting how the molecule fits into the receptor's binding pocket.

-

The Piperazine Core: The two nitrogen atoms of the piperazine ring are essential for potency.[5] The N1 nitrogen engages the fluorophenyl ring, while the N4 nitrogen serves as a key point for diversification. The basicity of the N4 nitrogen is critical for forming a salt bridge with an acidic residue (e.g., Aspartate) in the binding pocket of many aminergic GPCRs.

-

The N4-Substituent: This is the most significant site for modulating selectivity. A long chain terminating in a bulky, lipophilic group often confers high affinity for D₂ and 5-HT₂ₐ receptors. The specific nature of this group (e.g., benzamide, pyrimidine, or other heterocyclic systems) fine-tunes the selectivity profile across different receptor families.[9][10]

Caption: Key structure-activity relationship points for the scaffold.

Essential Experimental Protocols

Characterizing the pharmacological profile of novel compounds requires robust and validated experimental workflows. Below are two fundamental protocols used in the field.

Protocol 1: Radioligand Competition Binding Assay

This assay is the gold standard for determining a compound's affinity (Kᵢ) for a specific receptor. It measures the ability of a test compound to compete with a high-affinity radiolabeled ligand for binding to the receptor.

Causality and Self-Validation: This protocol is self-validating by design. The inclusion of a known reference compound (positive control) ensures the assay is performing as expected. Non-specific binding, determined using a high concentration of an unlabeled ligand, establishes the baseline and confirms that the observed competition is specific to the receptor of interest.

Step-by-Step Methodology:

-

Preparation of Cell Membranes:

-

Homogenize cells or tissues expressing the target receptor in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The buffer choice is critical to maintain protein integrity and physiological pH.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes containing the receptors.

-

Wash the membrane pellet by resuspending it in a fresh buffer and repeating the high-speed centrifugation. This step removes cytosolic contaminants.

-

Resuspend the final pellet in the assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Assay Setup (in 96-well plates):

-

Total Binding: Add assay buffer, a fixed concentration of radioligand (e.g., [³H]-Spiperone for D₂ receptors), and cell membranes.

-

Non-Specific Binding (NSB): Add assay buffer, radioligand, cell membranes, and a high concentration of a known unlabeled ligand (e.g., 10 µM Haloperidol).

-

Competition Binding: Add assay buffer, radioligand, cell membranes, and serial dilutions of the test compound.

-

-

Incubation:

-

Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

-

Harvesting:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand (retained on the filter) from the unbound radioligand (passes through).

-

Quickly wash the filters with ice-cold buffer to remove any non-specifically trapped radioligand.

-

-

Quantification:

-

Place the filter discs in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the NSB counts from the total binding counts.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding) from the curve using non-linear regression.

-

Convert the IC₅₀ to a Kᵢ (inhibition constant) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

-

Caption: Workflow for a radioligand competition binding assay.

Protocol 2: β-Arrestin Recruitment Functional Assay

This assay determines the functional activity of a compound (agonist, antagonist, or inverse agonist) by measuring the recruitment of β-arrestin to an activated GPCR. It is a common method for assessing signal transduction downstream of receptor binding.

Causality and Self-Validation: The assay relies on a genetically engineered system (e.g., PathHunter® assay) where receptor activation leads to a measurable signal (e.g., chemiluminescence). The inclusion of a known full agonist (positive control) and a known antagonist validates the system's responsiveness and allows for the characterization of unknown compounds relative to these standards.

Step-by-Step Methodology:

-

Cell Culture:

-

Use a cell line stably co-expressing the GPCR of interest fused to a fragment of β-galactosidase (β-gal) and β-arrestin fused to the complementary fragment of β-gal.

-

-

Cell Plating:

-

Plate the cells in a white, clear-bottom 96-well assay plate and incubate overnight to allow for cell adherence.

-

-

Compound Preparation and Addition:

-

Prepare serial dilutions of the test compound and control compounds (e.g., a known agonist like Quinpirole for D₂ receptors and an antagonist like Haloperidol).

-

Agonist Mode: Add the diluted compounds directly to the cells.

-

Antagonist Mode: Pre-incubate the cells with the test compounds for a set time (e.g., 30 minutes) before adding a fixed concentration (e.g., EC₈₀) of the known agonist.

-

-

Incubation:

-

Incubate the plate at 37°C for 90 minutes to allow for receptor activation and β-arrestin recruitment, which brings the two β-gal fragments together to form an active enzyme.

-

-

Signal Detection:

-

Add a detection reagent containing a chemiluminescent substrate for the reconstituted β-gal enzyme.

-

Incubate for 60 minutes at room temperature to allow the signal to develop.

-

Read the chemiluminescence on a plate reader.

-

-

Data Analysis:

-

Agonist Mode: Plot the signal against the log concentration of the test compound. Fit a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) relative to the full agonist.

-

Antagonist Mode: Plot the signal against the log concentration of the test compound. Determine the IC₅₀ value, which reflects the compound's ability to block the agonist-induced signal.

-

Therapeutic Implications and Future Outlook

The diverse pharmacological profile of 2-substituted fluorophenyl piperazines makes them highly valuable scaffolds for developing therapeutics for a range of disorders.

-

Neuropsychiatric Disorders: Their primary application lies in treating schizophrenia, depression, and anxiety, leveraging their ability to modulate dopamine and serotonin receptors.[10][11][13]

-

Neurodegenerative Diseases: As selective MAO-B inhibitors or D₃ antagonists, they hold promise for treating Parkinson's disease, potentially offering neuroprotection and symptomatic relief.[8][9]

-

Oncology: The discovery of derivatives that inhibit BCL2 or act as ENT inhibitors points to potential applications as antiproliferative and anticancer agents.[5][20]

Future research will likely focus on optimizing subtype selectivity to minimize off-target effects. For instance, developing highly selective D₃ or 5-HT₂C ligands could lead to novel treatments with improved efficacy and tolerability. Furthermore, addressing challenges such as metabolic instability through bioisosteric replacement of the piperazine ring is an active area of investigation that could yield drug candidates with superior pharmacokinetic profiles.[21]

Conclusion

The 2-substituted fluorophenyl piperazine scaffold is a remarkably versatile and pharmacologically significant structure. Its ability to interact with a wide range of clinically relevant targets, coupled with the synthetic tractability that allows for fine-tuning of its properties, ensures its continued prominence in drug discovery. A thorough understanding of its synthesis, multi-target pharmacology, structure-activity relationships, and the robust experimental methods used for its evaluation is essential for researchers and drug development professionals seeking to harness its therapeutic potential.

References

-

Synthesis and biological evaluation of 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazines as serotonin-selective reuptake inhibitors with a potentially improved adverse reaction profile. PubMed. Available at: [Link]

-

Structure-activity relationship studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) analogues as inhibitors of human equilibrative nucleoside transporters. PolyU Institutional Research Archive. Available at: [Link]

-

Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. PMC. Available at: [Link]

-

Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. PubMed. Available at: [Link]

-

[Effects of a (fluorophenyl) piperazine derivative (substance IIIv) on cardiovascular function]. PubMed. Available at: [Link]

-

Newly Synthesized Fluorinated Cinnamylpiperazines Possessing Low In Vitro MAO-B Binding. PMC. Available at: [Link]

-

Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl) methyl)-6-imino-N-(naphthalen. Semantic Scholar. Available at: [Link]

-

Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. MDPI. Available at: [Link]

-

Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies. PMC. Available at: [Link]

-

Synthesis and transporter binding properties of bridged piperazine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]. PubMed. Available at: [Link]

-

Synthesis and spectral properties of new piperazine derivatives and a structural study. ResearchGate. Available at: [Link]

-

Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. PubMed Central. Available at: [Link]

-

Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. MDPI. Available at: [Link]

-

Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review. Available at: [Link]

-

Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing. Available at: [Link]

-

Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. Available at: [Link]

- Phenyl-piperazine derivatives as serotonin reuptake inhibitors. Google Patents.

-

Synthesis and biological characterization of alpha-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazinebutanol and analogues as potential atypical antipsychotic agents. PubMed. Available at: [Link]

-

Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors. MDPI. Available at: [Link]

-

Phenylpiperazine derivatives with selectivity for dopamine D3 receptors modulate cocaine self-administration in rats. PMC. Available at: [Link]

- Phenyl-piperazine derivatives as serotonin reuptake inhibitors. Google Patents.

-

DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. Available at: [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. University of Florence. Available at: [Link]

-

Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Available at: [Link]

-

Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. Available at: [Link]

-

Rhodanine–Piperazine Hybrids as Potential VEGFR, EGFR, and HER2 Targeting Anti-Breast Cancer Agents. MDPI. Available at: [Link]

-

Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI. Available at: [Link]

-

Allosteric Modulators of Serotonin Receptors: A Medicinal Chemistry Survey. MDPI. Available at: [Link]

-

Details for Piperazines. UNODC. Available at: [Link]

-

para-Fluorophenylpiperazine. Wikipedia. Available at: [Link]

Sources

- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijrrjournal.com [ijrrjournal.com]

- 3. flore.unifi.it [flore.unifi.it]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. 1-(2-Fluorophenyl)piperazine | CAS 1011-15-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and biological characterization of alpha-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazinebutanol and analogues as potential atypical antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Phenylpiperazine derivatives with selectivity for dopamine D3 receptors modulate cocaine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and biological evaluation of 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazines as serotonin-selective reuptake inhibitors with a potentially improved adverse reaction profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. EP1436271B1 - Phenyl-piperazine derivatives as serotonin reuptake inhibitors - Google Patents [patents.google.com]

- 15. Allosteric Modulators of Serotonin Receptors: A Medicinal Chemistry Survey | MDPI [mdpi.com]

- 16. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00291H [pubs.rsc.org]

- 17. Structure-activity relationship studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) analogues as inhibitors of human equilibrative nucleoside transporters | PolyU Institutional Research Archive [ira.lib.polyu.edu.hk]

- 18. Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (2S)-2-(3-fluorophenyl)piperazine: Synthesis, Characterization, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of (2S)-2-(3-fluorophenyl)piperazine, a chiral heterocyclic compound of significant interest to researchers and professionals in drug development. The piperazine scaffold is a privileged structure in medicinal chemistry, and the introduction of a chiral center and a fluorine-substituted phenyl group offers nuanced pharmacological properties.[1][2] This document will delve into the molecule's fundamental properties, stereoselective synthesis, analytical characterization, and its potential applications, grounded in established scientific principles and methodologies.

Core Molecular Properties

(2S)-2-(3-fluorophenyl)piperazine is the (S)-enantiomer of the 2-arylpiperazine derivative. Its molecular formula and weight are identical to its (R)-enantiomer and the racemic mixture. The key distinguishing feature of this specific stereoisomer would be its interaction with polarized light (optical rotation) and its differential binding to chiral entities such as biological receptors.

Table 1: Physicochemical and Structural Data

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃FN₂ | PubChem CID 3457896 |

| Molecular Weight | 180.22 g/mol | PubChem CID 3457896 |

| IUPAC Name | (2S)-2-(3-fluorophenyl)piperazine | N/A |

| CAS Number | 137684-17-4 (Unspecified stereochemistry) | PubChem CID 3457896 |

| Canonical SMILES | C1NC(CN1)C2=CC(=CC=C2)F | PubChem CID 3457896 |

| InChI Key | AWAUULFUTVPSTI-UHFFFAOYSA-N | PubChem CID 3457896 |

Enantioselective Synthesis

The synthesis of enantiomerically pure 2-substituted piperazines is a critical challenge in medicinal chemistry. Direct synthesis of the racemate followed by chiral resolution is one approach, but a more elegant and efficient strategy is asymmetric synthesis, which establishes the desired stereocenter early in the synthetic sequence. Common methods rely on the use of the chiral pool, chiral auxiliaries, or asymmetric catalysis.[3][4]

A robust and adaptable strategy for synthesizing chiral 2-arylpiperazines starts from readily available chiral α-amino acids.[5][6] This approach ensures the stereochemical integrity of the target molecule from the outset.

Conceptual Workflow for Asymmetric Synthesis

The following diagram illustrates a conceptual workflow for the synthesis of (2S)-2-(3-fluorophenyl)piperazine, adapted from established methods for preparing chiral disubstituted piperazines.[5]

Caption: Conceptual synthesis of a chiral 2-arylpiperazine.

Experimental Protocol: Asymmetric Synthesis (Exemplary)

This protocol is a representative, multi-step synthesis adapted from methodologies for preparing chiral 3-substituted piperazine-2-acetic acid esters, which involves the key formation of a chiral 1,2-diamine intermediate.[5]

Step 1: Synthesis of N-Boc-(S)-3-fluorophenylalaninol

-

To a stirred solution of N-Boc-(S)-3-fluorophenylalanine (1.0 eq) in anhydrous THF at 0 °C, add borane-dimethyl sulfide complex (BH₃·SMe₂, 1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4 hours until TLC indicates complete consumption of the starting material.

-

Cool the reaction to 0 °C and quench by the slow addition of methanol.

-

Concentrate the mixture under reduced pressure and purify by column chromatography to yield the chiral amino alcohol.

Step 2: Formation of the Orthogonally Protected Diamine

-

Convert the hydroxyl group of the amino alcohol to a leaving group (e.g., mesylate).

-

Displace the leaving group with an azide (e.g., sodium azide) in DMF.

-

Reduce the azide to the primary amine (e.g., by catalytic hydrogenation with Pd/C).

-

Protect the newly formed amine with an orthogonal protecting group (e.g., a nosyl group) to yield the fully protected chiral 1,2-diamine.

Step 3: Piperazine Ring Formation

-

Dissolve the protected diamine (1.0 eq) in dichloromethane.

-

Add 2-bromoethyl-diphenylsulfonium triflate (1.25 eq) followed by a non-nucleophilic base such as diisopropylethylamine (DIPEA, 3.0 eq).[5]

-

Stir the reaction at room temperature for 16-24 hours. The reaction proceeds via an in-situ generated vinyl sulfonium salt and subsequent aza-Michael addition and cyclization.

-

Wash the reaction mixture with water and brine, dry the organic layer, and concentrate.

-

Purify the crude product by silica gel chromatography to obtain the protected piperazine.

Step 4: Deprotection

-

Selectively remove the protecting groups. For example, the Boc group can be removed under acidic conditions (e.g., TFA in DCM), and the nosyl group can be removed using a thiol and a base (e.g., thiophenol and K₂CO₃).

-

Purify the final product, (2S)-2-(3-fluorophenyl)piperazine, by column chromatography or crystallization.

Applications in Drug Development & Pharmacology

Phenylpiperazine derivatives are well-established pharmacophores that interact with a variety of neurotransmitter receptors, particularly in the central nervous system.[1] Compounds like m-trifluoromethylphenylpiperazine (TFMPP) are known serotonin receptor agonists.[7] Given its structural similarity, (2S)-2-(3-fluorophenyl)piperazine is a highly promising candidate for modulating serotonergic or dopaminergic pathways.

The chirality at the C2 position is crucial, as enantiomers often exhibit different binding affinities and functional activities at their biological targets.[8] This stereoselectivity can be the difference between a potent therapeutic agent and an inactive or even toxic compound.

Potential Mechanism of Action: Serotonin (5-HT) Receptor Modulation

Many phenylpiperazines function as agonists or antagonists at various serotonin (5-HT) receptor subtypes.[1][9] An agonist binding to a G-protein coupled receptor (GPCR) like a 5-HT receptor initiates a downstream signaling cascade, typically involving the dissociation of G-protein subunits and modulation of second messengers like cAMP.

Caption: Generalized 5-HT receptor signaling pathway.

Analytical Characterization

Confirming the identity, purity, and enantiomeric excess of (2S)-2-(3-fluorophenyl)piperazine requires a suite of analytical techniques.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR): ¹H NMR is used to confirm the proton skeleton. For a 2-substituted piperazine, the seven protons on the piperazine ring will appear as a series of complex multiplets, typically in the 2.8-4.0 ppm range. The methine proton at the C2 position will be a distinct signal coupled to adjacent protons. The aromatic protons of the 3-fluorophenyl group will appear in the aromatic region (~6.8-7.5 ppm) with splitting patterns influenced by the fluorine atom (C-F coupling). ¹³C NMR will show ten distinct carbon signals, with the C-F bond causing characteristic splitting.[10][11]

-

Mass Spectrometry (MS): Electron Ionization (EI) mass spectrometry would be expected to show a molecular ion peak (M⁺) at m/z = 180. The fragmentation pattern would likely involve the loss of fragments from the piperazine ring, such as the characteristic loss of a C₂H₄N fragment.[10]

Chiral Separation by HPLC

Ensuring the enantiomeric purity of the synthesized compound is paramount. This is achieved using High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP). Polysaccharide-based columns are particularly effective for separating piperazine derivatives.[12]

Experimental Protocol: Chiral HPLC Analysis

This protocol provides a robust starting point for the enantioselective separation, based on established methods for similar compounds.[12][13]

Table 2: Chiral HPLC Method Parameters

| Parameter | Recommended Condition |

| Column | Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate) on silica) |

| Dimensions | 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile / Methanol / Diethylamine (90:10:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 35 °C |

| Injection Vol. | 10 µL |

| Detection | UV at 205 nm or 254 nm |

| Sample Prep. | Dissolve sample in mobile phase to a concentration of ~0.1 mg/mL |

Methodology:

-

Equilibrate the column with the mobile phase until a stable baseline is achieved (~30 minutes).

-

Inject the filtered sample solution.

-

The two enantiomers will elute at different retention times. The (S)-enantiomer will have a specific, reproducible retention time under these conditions.

-

Calculate the enantiomeric excess (% ee) from the peak areas of the two enantiomers to determine the purity of the (2S)-isomer.

Safety and Handling

As with any research chemical, (2S)-2-(3-fluorophenyl)piperazine should be handled with appropriate safety precautions.

-

GHS Hazard Statements: Based on data for the racemic mixture, the compound is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation. [PubChem CID 3457896]

-

Personal Protective Equipment (PPE): Always use safety glasses, a lab coat, and chemical-resistant gloves when handling the compound.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

References

-

Dandepally, S. R., Williams, A. L. (2009). Enantioselective Synthesis of C2-functionalized, N-protected morpholines and orthogonally N,N′-protected piperazines. Tetrahedron Letters, 50(17), 1885-1888. Available at: [Link]

-

Cohen, M. L., Fuller, R. W. (1983). Antagonism of vascular serotonin receptors by m-chlorophenylpiperazine and m-trifluoromethylphenylpiperazine. Life Sciences, 32(7), 711-718. Available at: [Link]

-

Klepacz, A., et al. (2021). Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. Forensic Toxicology, 39(2), 466-479. Available at: [Link]

-

Kowalczuk, T., et al. (2021). The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. Molecules, 26(22), 7027. Available at: [Link]

-

Madrakian, E., et al. (2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 27(11), 3424. Available at: [Link]

-

O'Brien, P., et al. (2016). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 138(1), 487-496. Available at: [Link]

-

Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. Available at: [Link]

-

Stoltz, B. M., et al. (2013). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 52(26), 6718-6721. Available at: [Link]

-

Watanabe, K., et al. (2015). Asymmetric synthesis of 2-arylpiperazines. Tetrahedron, 71(2), 244-251. Available at: [Link]

-

Zlotos, D. P., et al. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. Organic & Biomolecular Chemistry, 18(21), 3935-3954. Available at: [Link]

-

PubChem. (n.d.). Compound Summary for CID 3457896, 2-(3-Fluorophenyl)piperazine. National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link].

-

Raj, V., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Research Journal of Pharmacy and Technology, 12(11), 5621-5626. Available at: [Link]

-

Fuller, R. W., et al. (1978). Effect of 1-(m-trifluoromethylphenyl)-piperazine on 3H-serotonin binding to membranes from rat brain in vitro and on serotonin turnover in rat brain in vivo. European Journal of Pharmacology, 52(1), 11-16. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved February 23, 2026, from [Link]

-

Gökmen, Z., et al. (2018). Synthesis and spectral properties of new piperazine derivatives and a structural study. Bulgarian Chemical Communications, 50(3), 445-451. Available at: [Link]

-

Niaei, N., Hassanpour, S., & Petr, J. (2024). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. Chirality. Available at: [Link]

-

Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Retrieved February 23, 2026, from [Link]

-

Hložek, T., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2169. Available at: [Link]

-

Bonaccorso, C., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(24), 8195. Available at: [Link]

- Bang-Andersen, B., et al. (2003). Phenyl-piperazine derivatives as serotonin reuptake inhibitors. (WO2003029232A1). World Intellectual Property Organization.

-

Jain, M. K., & Gaikwad, A. C. (2010). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. International Journal of Pharmaceutical Sciences Review and Research, 4(2), 1-6. Available at: [Link]

-

Yılmaz, F., et al. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(5-6), 467-474. Available at: [Link]

-

Wesołowska, A., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 12(23), 4496-4513. Available at: [Link]

Sources

- 1. ijrrjournal.com [ijrrjournal.com]

- 2. flore.unifi.it [flore.unifi.it]

- 3. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 5. mdpi.com [mdpi.com]

- 6. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00053A [pubs.rsc.org]

- 7. Effect of 1-(m-trifluoromethylphenyl)-piperazine on 3H-serotonin binding to membranes from rat brain in vitro and on serotonin turnover in rat brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antagonism of vascular serotonin receptors by m-chlorophenylpiperazine and m-trifluoromethylphenylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines [mdpi.com]

- 12. benchchem.com [benchchem.com]

- 13. jocpr.com [jocpr.com]

Technical Guide: The Chiral 3-Fluorophenyl Piperazine Scaffold in CNS Drug Discovery

Executive Summary

The 3-fluorophenyl piperazine (3-FPP) moiety represents a "privileged scaffold" in medicinal chemistry, particularly within the design of Central Nervous System (CNS) ligands targeting Serotonin (5-HT) and Dopamine (D) receptors. While the achiral parent compound is a non-selective serotonergic agonist/antagonist, the introduction of chirality —typically via C2 or C3 methylation of the piperazine ring—transforms this scaffold into a highly selective tool for fine-tuning receptor affinity and intrinsic activity.

This guide analyzes the structural, synthetic, and pharmacological dimensions of chiral 3-FPP scaffolds. It provides actionable protocols for their asymmetric synthesis and characterization, designed for researchers optimizing lead compounds for neuropsychiatric indications.

Structural & Electronic Rationale

The "Fluorine Effect" at the Meta Position

Substitution at the meta (3-) position of the phenyl ring with fluorine serves three critical medicinal chemistry functions:

-

Metabolic Blockade: It blocks hydroxylation at a metabolically vulnerable site, extending half-life (

) compared to the unsubstituted phenylpiperazine. -

Electronic Tuning: The strong electronegativity of fluorine (

) withdraws electron density from the aromatic ring ( -

Conformational Bias: The C-F bond prefers coplanarity with the aromatic system, influencing the rotational entropy of the phenyl-piperazine bond.

Chirality as a Selectivity Filter

Unsubstituted phenylpiperazines often suffer from "promiscuity," binding with high affinity to

-

Steric Steering: Introducing a methyl group at the C2 position (adjacent to the N1 basic center) or C3 position creates a chiral center.

-

Eudismic Ratio: For many 5-HT targets, the (S)-enantiomer of 2-methyl-substituted piperazines often exhibits superior affinity and selectivity profiles compared to the (R)-enantiomer, as the methyl group directs the lone pair orientation and sterically clashes with non-cognate receptors (e.g., reducing

affinity).

Synthetic Architectures

Two primary routes exist for accessing enantiopure chiral 3-FPP scaffolds: De Novo Asymmetric Synthesis (from amino acids) and Catalytic Arylation (using chiral piperazine building blocks).

Workflow Visualization

The following diagram outlines the decision logic for synthesizing these scaffolds, contrasting the "Chiral Pool" approach with "Transition Metal Catalysis."

Caption: Comparative synthetic workflows for accessing enantiopure 3-fluorophenyl piperazine scaffolds.

Experimental Protocols

Protocol: Buchwald-Hartwig Coupling for (S)-1-(3-Fluorophenyl)-2-methylpiperazine

This protocol utilizes a palladium-catalyzed C-N bond formation, preferred for its scalability and retention of stereochemistry at the piperazine C2 position.

Reagents:

-

1-Bromo-3-fluorobenzene (1.0 equiv)

-

(S)-2-Methylpiperazine (1.2 equiv) [Commercially available or synthesized from L-Alanine]

- (2 mol%)

-

rac-BINAP (4 mol%) or XPhos (for difficult substrates)

- (1.4 equiv)

-

Solvent: Anhydrous Toluene or 1,4-Dioxane

Step-by-Step Methodology:

-

Inert Atmosphere Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon for 15 minutes.

-

Catalyst Pre-complexation: Add

and BINAP to the flask. Add anhydrous toluene (5 mL/mmol substrate) via syringe. Stir at room temperature for 15 minutes until the solution turns a deep orange/red, indicating active catalyst formation. -

Substrate Addition: Add 1-Bromo-3-fluorobenzene, (S)-2-Methylpiperazine, and

to the reaction mixture under a positive stream of Argon. -

Reaction: Heat the mixture to 100°C for 12–16 hours. Monitor progress via TLC (System: 5% MeOH in DCM) or LC-MS.

-

Work-up: Cool to room temperature. Filter the mixture through a pad of Celite to remove palladium residues and inorganic salts. Wash the pad with EtOAc.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude oil via flash column chromatography (Silica gel; Gradient: 0-10% MeOH in DCM with 1%

additive to prevent tailing of the amine). -

Validation: Verify enantiomeric excess (ee%) using Chiral HPLC (Column: Chiralpak AD-H; Mobile Phase: Hexane/IPA/Diethylamine).

Self-Validating Control System

-

Internal Standard: Use an achiral internal standard (e.g., biphenyl) in the reaction mixture to quantify conversion yield via GC/NMR independent of isolation losses.

-

Racemization Check: Run the reaction with racemic 2-methylpiperazine in parallel. The chiral HPLC trace of the product must match the retention time of one specific peak in the racemic mixture, confirming no racemization occurred during coupling.

Pharmacological Profile & SAR

The 3-fluorophenyl piperazine core is a "master key" for monoamine GPCRs. The table below summarizes how structural modifications shift the selectivity profile.

Structure-Activity Relationship (SAR) Data

| Scaffold Modification | Primary Target Affinity ( | Selectivity Shift | Mechanism |

| Unsubstituted (Achiral) | 5-HT | Low (Promiscuous) | Planar conformation binds multiple GPCR orthosteric sites. |

| 3-Fluoro (vs H) | 5-HT | Increases Metabolic Stability | Blocks C3-oxidation; withdraws electron density from aniline N. |

| 4-Fluoro (vs 3-F) | 5-HT reuptake (SERT) | Shifts to Transporter | Para-substitution favors transporter binding over receptor binding. |

| (S)-2-Methyl-3-FPP | 5-HT | High Selectivity | Methyl group restricts rotation, favoring the active agonist conformer. |

| (R)-2-Methyl-3-FPP | 5-HT | Loss of 5-HT | Steric clash with the specific hydrophobic pocket in 5-HT |

Signaling Pathway Visualization

The following diagram illustrates the downstream effects of the (S)-3-FPP scaffold acting as a 5-HT2C agonist, a common therapeutic goal for anti-obesity and antipsychotic applications.

Caption: Signal transduction cascade initiated by (S)-3-FPP agonist binding to the 5-HT2C receptor.

References

-

Revisiting the "Fluorine Effect" in Drug Design Source: Journal of Medicinal Chemistry URL:[Link]

-

Stereoisomers of Chiral Methyl-Substituted Phenyl Piperazinium Compounds Source: ACS Chemical Neuroscience URL:[1][Link]

-

Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping Source: Journal of the American Chemical Society URL:[Link]

-

Pharmacology of Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors Source: International Journal of Recent Research URL:[Link]

-

Palladium-Catalyzed Synthesis of Aryl Piperazines (Buchwald-Hartwig) Source: Organic Letters URL:[Link]

Sources

Methodological & Application

Enantioselective Synthesis of (2S)-2-(3-Fluorophenyl)piperazine: An Application Guide

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the enantioselective synthesis of (2S)-2-(3-fluorophenyl)piperazine, a critical chiral building block in modern drug discovery. The piperazine scaffold is a privileged structure in medicinal chemistry, and the ability to control stereochemistry at the C2 position is paramount for optimizing pharmacological activity and safety profiles.[1][2] This document emphasizes asymmetric transfer hydrogenation (ATH) of a cyclic imine precursor as a robust and scalable strategy. We will delve into the mechanistic underpinnings of this approach, provide a step-by-step experimental protocol, and detail the necessary analytical methods for structural and enantiomeric purity verification. This guide is intended for researchers, chemists, and drug development professionals engaged in the synthesis of complex chiral molecules.

Introduction: The Significance of Chiral 2-Arylpiperazines

The 2-arylpiperazine motif is a cornerstone in the design of a multitude of pharmaceutical agents, including treatments for central nervous system disorders, cancer, and infectious diseases.[3][4][5] The introduction of a stereocenter at the C2 position creates a three-dimensional architecture that can significantly enhance binding affinity and selectivity for biological targets.[6] (2S)-2-(3-fluorophenyl)piperazine, in particular, is a valuable synthon due to the favorable metabolic properties often conferred by the fluorine substituent.

Traditional synthetic routes to chiral piperazines often relied on classical resolution of racemates or the use of chiral pool starting materials, which can be inefficient and less versatile.[7][8] Modern asymmetric catalysis, however, offers a more elegant and atom-economical solution.[9] Among these methods, the asymmetric hydrogenation and asymmetric transfer hydrogenation of cyclic imine precursors have emerged as powerful and highly reliable strategies for accessing enantiopure 2-substituted piperazines.[10][11]

Strategic Overview: Asymmetric Synthesis of the Target Molecule

The synthesis of (2S)-2-(3-fluorophenyl)piperazine can be efficiently achieved through a two-step sequence starting from commercially available 1-(3-fluorophenyl)ethan-1-one. The key transformation is the asymmetric reduction of an intermediate cyclic imine.

Synthetic Strategy:

-

Precursor Synthesis: Condensation of a protected ethylenediamine derivative with a 2-bromo-1-(3-fluorophenyl)ethan-1-one to form a dehydropiperazine intermediate.

-

Enantioselective Reduction: Asymmetric transfer hydrogenation (ATH) of the resulting cyclic imine using a well-defined chiral ruthenium catalyst to yield the desired (S)-enantiomer with high enantioselectivity.

This approach is selected for its high efficiency, excellent enantiocontrol, and operational simplicity, making it suitable for both laboratory-scale synthesis and potential scale-up.

Workflow of the Enantioselective Synthesis

The overall process can be visualized as a streamlined workflow from common starting materials to the final, highly pure chiral product.

Caption: General workflow for the synthesis of (2S)-2-(3-fluorophenyl)piperazine.

Featured Protocol: Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation is a powerful technique for the reduction of prochiral imines, ketones, and other unsaturated compounds. This method utilizes a stable hydrogen source, such as formic acid or isopropanol, in conjunction with a chiral transition metal catalyst. The Noyori-type ruthenium catalysts, featuring a chiral diamine ligand like TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), are particularly effective for this class of transformation, consistently delivering high yields and enantioselectivities.[10][12][13]

Principle of the Reaction

The catalytic cycle involves the formation of a ruthenium hydride species, which then delivers the hydride to one face of the imine substrate in a stereochemically controlled manner. The chirality of the diamine ligand dictates this facial selectivity, leading to the preferential formation of one enantiomer. A mixture of formic acid and triethylamine (FA/TEA) is commonly used as the azeotropic hydrogen source.

Detailed Experimental Protocol

Step A: Synthesis of N-benzyl-5-(3-fluorophenyl)-3,4-dihydropyrazin-1-ium bromide (Imine Precursor)

-

To a solution of 2-bromo-1-(3-fluorophenyl)ethan-1-one (1.0 eq) in acetonitrile (5 mL/mmol) at room temperature, add N-benzylethylenediamine (1.1 eq).

-

Stir the reaction mixture at 60 °C for 12-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Upon completion, cool the mixture to room temperature. The product often precipitates from the solution.

-

Filter the solid, wash with cold acetonitrile, and dry under vacuum to yield the crude dihydropyrazinium salt, which can be used in the next step without further purification.

Step B: Asymmetric Transfer Hydrogenation

Safety Note: This reaction should be performed in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon).

-

In a clean, dry Schlenk flask, add the catalyst, [RuCl₂(p-cymene)]₂, (0.005 eq) and the chiral ligand, (S,S)-TsDPEN (0.01 eq).

-

Purge the flask with argon or nitrogen for 10-15 minutes.

-

Add degassed dichloromethane (DCM) (2 mL/mmol of substrate).

-

Stir the mixture at room temperature for 30 minutes to form the pre-catalyst complex.

-

Prepare a 5:2 azeotropic mixture of formic acid and triethylamine (FA/TEA). Degas this mixture by bubbling argon through it for 20 minutes.

-

Add the imine precursor from Step A (1.0 eq) to the catalyst mixture.

-

Add the degassed FA/TEA mixture (3.0 eq relative to the substrate) to the reaction flask.

-

Stir the reaction at 28-30 °C for 18-24 hours. Monitor the reaction progress by chiral HPLC to determine conversion and enantiomeric excess (e.e.).

Step C: Work-up and Deprotection

-

Once the reaction is complete, quench the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

Extract the aqueous layer with dichloromethane (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product is an N-benzyl, N-formyl protected piperazine. For deprotection, dissolve the crude material in methanol (5 mL/mmol) and add 6M hydrochloric acid (5 eq).

-

Heat the mixture to reflux for 6 hours.

-

Cool to room temperature and concentrate under vacuum.

-

Dissolve the residue in water and basify to pH > 12 with 50% NaOH solution.

-

Extract the product with dichloromethane (3 x volume), dry the combined organic layers over sodium sulfate, and concentrate to yield the crude (2S)-2-(3-fluorophenyl)piperazine.

Step D: Purification

Purify the crude product by flash column chromatography on silica gel using a gradient of dichloromethane/methanol/ammonium hydroxide (e.g., 95:5:0.5) to afford the final product as a clear oil or solid.

Expected Results & Data Summary

The following table summarizes typical results for this synthetic sequence.

| Parameter | Typical Value | Method of Analysis |

| Overall Yield | 65-75% | Gravimetric |

| Enantiomeric Excess (e.e.) | >98% | Chiral HPLC |

| Chemical Purity | >99% | HPLC, ¹H NMR |

| Identity Confirmation | Consistent | ¹H NMR, ¹³C NMR, HRMS |

Quality Control: Analytical Methods

Ensuring the enantiomeric and chemical purity of the final product is critical.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric excess of the product.[14][15][16] A polysaccharide-based chiral stationary phase (CSP) is highly effective for separating piperazine enantiomers.[15][17]

-

Column: Chiralpak® IC or equivalent (amylose tris(3,5-dichlorophenylcarbamate) on silica)

-

Mobile Phase: n-Hexane / Ethanol / Diethylamine (DEA) (e.g., 80:20:0.1 v/v/v)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Expected Elution: The (R)-enantiomer typically elutes before the (S)-enantiomer on this type of column.

-

Calculation: % e.e. = [(Area_S - Area_R) / (Area_S + Area_R)] x 100

Chiral HPLC Analysis Workflow

Caption: Standard workflow for enantiomeric excess determination by chiral HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR should be used to confirm the chemical structure and purity of the final product. The spectra should be clean, with integrations corresponding to the expected number of protons and carbons.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should be performed to confirm the exact mass and elemental composition of the synthesized molecule.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low Yield | Incomplete reaction; Decomposition of substrate/product; Mechanical losses during work-up. | Increase reaction time; Ensure inert atmosphere; Optimize work-up and extraction pH. |

| Low Enantioselectivity (e.e.) | Catalyst decomposition; Impure ligand or catalyst; Non-optimal temperature. | Use fresh, high-purity catalyst/ligand; Degas all solvents thoroughly; Maintain strict temperature control (28-30 °C). |

| Incomplete Deprotection | Insufficient acid or reaction time. | Increase concentration of HCl or extend reflux time; Monitor by TLC/LC-MS. |

| Poor Chromatographic Separation | Incorrect mobile phase composition; Contaminated column. | Optimize HPLC mobile phase (adjust ethanol %); Flush or replace HPLC column. |

Conclusion

This application note details a robust and highly efficient method for the enantioselective synthesis of (2S)-2-(3-fluorophenyl)piperazine via asymmetric transfer hydrogenation. The described protocol leverages a well-established Noyori-type catalyst system to achieve excellent enantiocontrol and good overall yields. By following the detailed experimental and analytical procedures, researchers can reliably produce this valuable chiral building block for applications in pharmaceutical research and development.

References

-

Uematsu N, Fujii A, Hashiguchi S, Ikariya T, Noyori R. Asymmetric Transfer Hydrogenation of Imines. J. Am. Chem. Soc. 1996;118(20):4916-4917. [Link]

-

Williams, D. L., et al. 2-substituted piperazines as constrained amino acids. Application to the synthesis of potent, non carboxylic acid inhibitors of farnesyltransferase. J Med Chem. 1996;39(7):1345-8. [Link]

-

Chen, F., et al. Highly effective asymmetric hydrogenation of cyclic N-alkyl imines with chiral cationic Ru-MsDPEN catalysts. Org Lett. 2011;13(16):4348-51. [Link]

-

Asymmetric transfer hydrogenation of imines and iminiums catalyzed by a water-soluble catalyst in water. Chemical Communications.[Link]

-

deSolms, S. J., et al. Synthesis of 2-substituted piperazines via direct a-lithiation. Tetrahedron Letters. 2005;46(15):2659-2661. [Link]

-

Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. CaltechAUTHORS.[Link]

-

Li, X., et al. Asymmetric Hydrogenation of Cyclic Imines with an Ionic Cp*Rh(III) Catalyst. Org. Lett. 2004;6(20):3493–3496. [Link]

-

Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. PMC.[Link]

-

Tang, W., & Zhang, X. Rhodium-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. 2003;103(8):3029-3070. [Link]

-

Photocatalysis and Kinetic Resolution by Lithiation to Give Enantioenriched 2-Arylpiperazines. Organic Letters. 2023. [Link]

-

Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors. PMC.[Link]

-

A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. ResearchGate.[Link]

-

The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. PMC.[Link]

-

Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Publishing.[Link]

-

Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions. 2021;50:785-800. [Link]

-

Vidal-Ferran, A., et al. Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chemical Society Reviews. 2013;42:3949-3967. [Link]

-

Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Publishing.[Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI.[Link]

-

A Concise Asymmetric Synthesis of cis-2,6-Disubstituted N-Aryl Piperazines via Pd-Catalyzed Carboamination Reactions. PMC.[Link]

-

Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. CORE.[Link]

-

Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review.[Link]

-

Rhodium-complex-catalyzed asymmetric hydrogenation: transformation of precatalysts into active species. PubMed.[Link]

-

A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.[Link]

-

Asymmetric synthesis of 2-arylpiperazines. PubMed.[Link]

-

Chiral HPLC Separations. Phenomenex.[Link]

-

Rhodium(I)-Catalyzed Asymmetric Hydrogenation. Wiley-VCH.[Link]

-

A Novel Methodology for the Asymmetric Synthesis of 2,3,5-Trisubstituted Piperazine Derivatives. ResearchGate.[Link]

-

Asymmetric hydrogenation. Wikipedia.[Link]

Sources

- 1. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. 2-substituted piperazines as constrained amino acids. Application to the synthesis of potent, non carboxylic acid inhibitors of farnesyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 7. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 8. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00053A [pubs.rsc.org]

- 9. shop.lehrmittelverlag.lu.ch [shop.lehrmittelverlag.lu.ch]

- 10. Highly effective asymmetric hydrogenation of cyclic N-alkyl imines with chiral cationic Ru-MsDPEN catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Asymmetric transfer hydrogenation of imines and iminiums catalyzed by a water-soluble catalyst in water - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. pcliv.ac.uk [pcliv.ac.uk]

- 14. The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 17. chromatographyonline.com [chromatographyonline.com]

reductive amination procedures for 2-substituted piperazines

Application Note: Strategic Reductive Amination of 2-Substituted Piperazines

Abstract & Core Challenge

The functionalization of 2-substituted piperazines (e.g., 2-methylpiperazine) is a cornerstone in the synthesis of CNS-active pharmacophores. However, it presents a distinct regioselectivity challenge.[1] The 2-substituent creates a steric clash proximal to the N1 nitrogen, rendering it significantly less nucleophilic than the distal N4 nitrogen.

This Application Note provides validated protocols to navigate this dichotomy. We detail:

-

Kinetic Control: Exploiting steric hindrance for selective N4-alkylation.

-

Thermodynamic/Forcing Conditions: Overcoming sterics for N1-functionalization using Lewis Acid activation.

-

Lewis Acid Catalysis: Titanium(IV) isopropoxide protocols for difficult ketone substrates.

Strategic Framework: The N1 vs. N4 Decision Matrix

Before selecting a protocol, the target regiochemistry must be defined. The steric environment of 2-substituted piperazines dictates the synthetic pathway.

-

N4 (Distal) Nitrogen: Sterically unencumbered. High nucleophilicity. Reacts rapidly with aldehydes/ketones under mild conditions.[2]

-

N1 (Proximal) Nitrogen: Sterically hindered by the C2-substituent. Lower nucleophilicity. Often requires "forcing" conditions (Lewis acids, higher temperatures) or protection of N4 to prevent over-alkylation.

Decision Tree for Protocol Selection

Figure 1: Strategic workflow for selecting the appropriate reductive amination protocol based on regiochemical targets.

Comparative Analysis of Reducing Agents

Selection of the hydride source is critical for chemoselectivity (avoiding reduction of the aldehyde/ketone prior to imine formation).

| Reagent | Reactivity | Selectivity | pH Sensitivity | Recommended Use |

| STAB ( | Mild | High | Tolerates weak acid | Gold Standard. Best for aldehydes and reactive ketones. |

| Moderate | High | Requires pH 5-6 | Toxic (HCN risk). Use only if STAB fails or for very sluggish ketones. | |

| High | High (via intermediate) | Neutral/Basic | Difficult Substrates. Essential for hindered N1-alkylation or unreactive ketones. | |

| High | Low (Reduces olefins) | Neutral | Industrial scale; avoids boron waste but lacks chemoselectivity. |

Detailed Experimental Protocols

Protocol A: Regioselective N4-Alkylation (Kinetic Control)

Target: Mono-alkylation of the distal nitrogen in unprotected 2-substituted piperazines. Mechanism: Exploits the faster kinetics of the unhindered N4 nitrogen.

Reagents:

-

2-Substituted Piperazine (1.0 equiv)

-

Aldehyde (1.0 - 1.1 equiv)

-

Sodium Triacetoxyborohydride (STAB) (1.4 - 1.5 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

-

Additive: Acetic Acid (AcOH) (1.0 equiv)

Procedure:

-

Imine Formation: In a flame-dried flask under

, dissolve the 2-substituted piperazine (e.g., 2-methylpiperazine) in DCE (0.2 M concentration). -

Add Electrophile: Add the aldehyde (1.0 equiv) in one portion.

-

Note: If using a ketone, add AcOH (1.0 equiv) at this stage to catalyze imine formation. For aldehydes, AcOH is optional but recommended if the reaction is sluggish.

-

-

Equilibration: Stir at Room Temperature (RT) for 30–60 minutes. This allows the hemiaminal/imine equilibrium to establish.

-

Reduction: Cool the mixture to 0°C (ice bath). Add STAB (1.4 equiv) portion-wise over 10 minutes.

-

Critical: STAB evolves acetic acid upon reaction; rapid addition can cause an exotherm.

-

-

Reaction: Remove ice bath and stir at RT. Monitor by LC-MS or TLC. Most aldehyde reactions complete in 2–4 hours.

-

Quench: Quench with saturated aqueous

. Stir vigorously for 20 minutes to quench residual boron complexes. -

Workup: Extract with DCM (3x). Wash combined organics with brine, dry over

, and concentrate.

Why this works: STAB is less nucleophilic than

Protocol B: N1-Alkylation using Titanium(IV) Isopropoxide

Target: Alkylation of the hindered N1 nitrogen (requires N4-protection, e.g., N-Boc-3-methylpiperazine).

Mechanism:

Reagents:

-

N4-Protected-2-substituted piperazine (1.0 equiv)

-

Ketone or Aldehyde (1.1 - 1.5 equiv)

-

Titanium(IV) Isopropoxide (

) (1.5 - 2.0 equiv) -

Sodium Borohydride (

) (1.5 equiv) or -

Solvent: Methanol (MeOH) or Ethanol (EtOH) (Absolute)

Procedure:

-

Complexation: In a dried flask under

, combine the amine and ketone/aldehyde. -

Lewis Acid Addition: Add

(neat) via syringe.-

Observation: The solution may become slightly viscous or change color (yellow/orange) due to titanate complex formation.

-

-

Imine Formation: Stir at RT for 6–12 hours. For extremely hindered ketones, mild heating (40–50°C) may be required.

-

Checkpoint: Monitor consumption of starting material by TLC. The intermediate is a titanium-amine complex, which may hydrolyze back to SM on silica, so LC-MS is preferred.

-

-

Reduction: Dilute the mixture with dry MeOH (to 0.2 M). Cool to 0°C.

-

Hydride Addition: Add

carefully (gas evolution!). -

Workup (Critical Step): Titanium emulsions are notorious.

-

Method: Add 1N NaOH or water to the reaction mixture. A heavy white precipitate (

) will form. -

Filtration: Filter the suspension through a pad of Celite. Wash the pad thoroughly with EtOAc.

-

Extraction: Partition the filtrate between EtOAc and brine.

-

Why this works: The steric bulk of the 2-substituent prevents efficient orbital overlap for imine formation at N1. Titanium coordinates to the carbonyl oxygen, increasing electrophilicity, and dehydrates the hemiaminal, driving the equilibrium toward the imine [2].

Mechanistic Visualization

Understanding the intermediate species is vital for troubleshooting.

Figure 2: General mechanism. Note that STAB selectively reduces the Iminium species, not the Carbonyl or the Hemiaminal.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| No Reaction (SM remains) | Steric hindrance or wet solvent. | Switch to Protocol B ( |

| Bis-alkylation | Primary amine reacting twice. | Use excess amine (1.5 equiv) relative to aldehyde. Use bulky protecting group on N4. |

| Emulsion during workup | Boron or Titanium salts.[3] | Boron: Use Rochelle's Salt (Potassium Sodium Tartrate) wash. Titanium: Filter through Celite or use 1N NaOH quench. |

| Low Yield (N1 Alkylation) | Incomplete imine formation. | Increase time of Step 3 (Protocol B). Heat to 50°C before adding reducing agent. |

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[4][5][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][4][5][6][7][8] Studies on Direct and Indirect Reductive Amination Procedures.[4][6][8] The Journal of Organic Chemistry, 61(11), 3849–3862.[6] [Link]

-

Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[6] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[6] The Journal of Organic Chemistry, 55(8), 2552–2554.[6] [Link]

-

Bhattacharyya, S. (1995). Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds with sodium borohydride.[2][3][6][9][10][11] Journal of the Chemical Society, Perkin Transactions 1, (16), 2527.[11] [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Abdel-Magid, A.F., Carson, K.G. and Harris, B.D. (1996) Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61, 3849-3862. - References - Scientific Research Publishing [scirp.org]

- 9. Synthesis of Secondary N-Methylamines with Ti(i-PrO)4/NaBH4/MeNH2 - [www.rhodium.ws] [chemistry.mdma.ch]

- 10. "Facile Preparation of N-methyl Secondary Amines by Titanium(IV) Isopro" by Kurt A. Neidigh, Mitchell A. Avery et al. [ecommons.udayton.edu]

- 11. designer-drug.com [designer-drug.com]

Technical Application Note: Asymmetric Synthesis of (2S)-2-(3-fluorophenyl)piperazine dihydrochloride

Executive Summary

(2S)-2-(3-fluorophenyl)piperazine is a high-value pharmacophore found in numerous serotonin (5-HT) receptor modulators and norepinephrine reuptake inhibitors. While racemic synthesis followed by optical resolution is common for commodity-scale production, it often suffers from low yields (<35%) and complex waste streams.

This application note details a direct asymmetric synthesis starting from (S)-3-fluorophenylglycine . This route utilizes a peptide coupling-cyclization-reduction strategy. It offers superior atom economy, guaranteed stereochemical integrity (>99% ee), and eliminates the need for tedious chiral resolution steps. The final product is isolated as the stable dihydrochloride salt (•2HCl).[1]

Key Advantages of This Protocol

-

Chiral Retention: Utilizes the "Chiral Pool" strategy to lock stereochemistry early.

-

Scalability: Avoids chromatographic separation of enantiomers.

-

Purity: Final crystallization yields >98% chemical purity suitable for biological assays.

Synthetic Pathway & Logic

The synthesis constructs the piperazine ring via a diketopiperazine intermediate. This approach prevents racemization of the sensitive benzylic chiral center by maintaining it within a rigid cyclic amide structure prior to reduction.

Logical Flowchart (DOT Visualization)

Figure 1: Step-wise synthetic workflow for the asymmetric construction of the piperazine core.

Detailed Experimental Protocols

Materials & Reagents

| Reagent | CAS No.[1] | Grade | Role |

| (S)-3-Fluorophenylglycine | 19883-57-9 | >98% (ee >99%) | Chiral Scaffold |

| N-Boc-Glycine | 4530-20-5 | Synthesis | Ring Precursor |

| Thionyl Chloride (SOCl₂) | 7719-09-7 | Reagent | Esterification Agent |

| Borane-THF Complex (1.0M) | 14044-65-6 | Anhydrous | Reducing Agent |

| EDC[2]·HCl | 25952-53-8 | Synthesis | Coupling Agent |

Step 1: Methyl Ester Formation

Objective: Protect the carboxylic acid to facilitate peptide coupling.

-

Suspend (S)-3-fluorophenylglycine (10.0 g, 59.1 mmol) in anhydrous Methanol (100 mL) in a round-bottom flask equipped with a reflux condenser.

-

Cool to 0°C. Add Thionyl Chloride (8.6 mL, 118 mmol) dropwise over 30 minutes. Caution: Exothermic gas evolution (SO₂, HCl).

-

Heat to reflux (65°C) for 4 hours. The solution should become clear.

-

Concentrate in vacuo to yield the methyl ester hydrochloride as a white solid.

-

Validation: ¹H NMR should show a singlet methyl peak at ~3.7 ppm.

Step 2 & 3: Coupling and Cyclization (Diketopiperazine Formation)

Objective: Attach the second nitrogen and close the ring.

-

Coupling: Dissolve the crude methyl ester from Step 1 in DCM (150 mL). Add N-Boc-Glycine (10.3 g, 59 mmol), HOBt (1.2 eq), and NMM (N-methylmorpholine, 3.0 eq).

-

Cool to 0°C, then add EDC·HCl (12.4 g, 65 mmol). Stir at RT overnight.

-

Wash with 1N HCl, sat. NaHCO₃, and brine. Dry (Na₂SO₄) and concentrate to obtain the dipeptide intermediate.

-

Cyclization: Dissolve the dipeptide in Formic Acid (50 mL) or TFA/DCM (1:1) to remove the Boc group (stir 2h). Concentrate to dryness.

-

Redissolve the residue in 2-Butanol (100 mL) and Toluene (50 mL). Add Triethylamine (excess, ~5 eq) to neutralize salts and promote cyclization.

-

Reflux for 12–16 hours. The diketopiperazine often precipitates upon cooling.

-

Filter the solid, wash with cold ether, and dry.

-

Target Intermediate: (3S)-3-(3-fluorophenyl)piperazine-2,5-dione.

-

Yield Expectation: 70–80% over 3 steps.

-

Step 4: Global Reduction

Objective: Convert the cyclic diamide (diketopiperazine) to the secondary amine (piperazine).

-

Suspend the diketopiperazine (5.0 g, 24 mmol) in anhydrous THF (100 mL) under Argon.

-

Add Borane-THF complex (1.0M, 120 mL, 5 eq) dropwise at 0°C.

-

Heat to reflux for 18 hours. The mixture becomes homogeneous.

-

Quenching: Cool to 0°C. Carefully add MeOH (20 mL) to destroy excess borane. Then add conc. HCl (15 mL) dropwise.

-

Reflux the acidic mixture for 1 hour (to break Borane-Amine complexes).

-

Concentrate to remove THF. Basify the aqueous residue with 50% NaOH (pH > 12).

-

Extract with DCM (3 x 50 mL). Dry organic layers over Na₂SO₄ and concentrate.

Step 5: Salt Formation (Dihydrochloride)

Objective: Isolate the stable, water-soluble salt form.

-

Dissolve the crude free base oil in minimal Ethanol or Isopropanol (20 mL).

-

Cool to 0°C. Add HCl in diethyl ether (2.0M) or HCl in Dioxane (4.0M) until pH < 2.

-

A white precipitate will form immediately. Stir for 30 minutes.

-

Filter the solid, wash with diethyl ether, and dry under vacuum/P₂O₅.

Quality Control & Characterization

Specification Table

| Parameter | Acceptance Criteria | Method |

| Appearance | White to off-white crystalline solid | Visual |

| Purity (HPLC) | ≥ 98.0% | C18 Column, ACN/Water + 0.1% TFA |

| Chiral Purity (ee) | ≥ 99.0% (S-isomer) | Chiralpak AD-H or OD-H |

| ¹H NMR | Consistent with structure | 400 MHz, D₂O or DMSO-d6 |

| Elemental Analysis | Within ±0.4% of calc.[1][2][3] values | C, H, N, Cl analysis |

NMR Interpretation (Free Base in CDCl₃)

-

Aromatic: Multiplet at 7.0–7.4 ppm (4H, 3-fluorophenyl pattern).

-

Benzylic (Chiral): dd at ~3.8–3.9 ppm (1H).

-